molecular formula C26H24N2O B6303309 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine CAS No. 1810761-29-5

2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine

Cat. No.: B6303309
CAS No.: 1810761-29-5
M. Wt: 380.5 g/mol
InChI Key: NUOIIAAQENYABT-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two phenyl groups, a methoxyphenyl group, and a propyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological and pharmaceutical applications due to their structural similarity to nucleotides, which are the building blocks of DNA and RNA.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOIIAAQENYABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine can be achieved through various synthetic routes. One common method involves the multicomponent reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a heterogeneous catalyst . This method is efficient, green, and solvent-free, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of microwave-assisted synthesis with nanocrystalline MgAl2O4 as a catalyst has been reported to enhance the efficiency and yield of the product . This method is advantageous due to its simplicity, ease of operation, and high yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic aromatic substitution using halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine ring can mimic the structure of nucleotides, allowing it to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or activate the target molecules, leading to various biological effects. The compound’s methoxyphenyl and propyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine can be compared with other similar compounds such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities due to the variations in their substituent groups.

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